2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide
Description
2-(2-Bromo-5-ethyl-1-benzofuran-3-yl)acetamide is a heterocyclic compound featuring a benzofuran core substituted with bromine and ethyl groups at the 2- and 5-positions, respectively, and an acetamide moiety at the 3-position. The benzofuran scaffold is notable for its presence in bioactive molecules, with substitutions like bromine and ethyl groups modulating electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-7-3-4-10-8(5-7)9(6-11(14)15)12(13)16-10/h3-5H,2,6H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUCFTJRYGIAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2CC(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide typically involves the bromination of a benzofuran derivative followed by acetamide formation. One common synthetic route includes the following steps:
Bromination: The starting material, 5-ethylbenzofuran, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acetamide Formation: The brominated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzofuran ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of benzofuran-2,3-dione or other oxygenated derivatives.
Reduction: Formation of benzofuran-3-ylacetamide or benzofuran-3-ylmethanol.
Scientific Research Applications
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-(2-Bromo-5-ethyl-1-benzofuran-3-yl)acetamide
Halogenation Effects
- Bromine vs. For example, compound 40002 (Br-substituted) may exhibit distinct reactivity in cross-coupling reactions compared to its chloro analog 40001 .
Acetamide Modifications
- Benzothiazole vs. Benzofuran : The benzothiazole core in EP3 348 550A1 derivatives introduces sulfur-based electronics, enhancing interactions with biological targets like kinases or GPCRs compared to the oxygen-rich benzofuran .
- Thiazolidinone Hybrids: The thiazolidinone-acetamide hybrid in Bioorganic Chemistry (2020) combines hydrogen-bonding (acetamide) and redox-active (thioxo) moieties, broadening pharmacological scope compared to simpler acetamides .
Pharmacological and Material Science Implications
- Material Applications : The planar benzofuran core and bromine’s heavy atom effect could enhance luminescence or crystallinity in organic semiconductors, though this remains speculative without direct data.
Biological Activity
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, summarizing key findings from diverse research studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 283.13 g/mol. The compound features a benzofuran core substituted with a bromine atom and an ethyl group, along with an acetamide functional group that enhances its reactivity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Interaction : It can bind to cellular receptors, altering signaling pathways critical for inflammation and cancer progression.
- Gene Expression Modulation : The compound may influence gene expression related to inflammatory responses and tumor growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent.
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development in treating infections.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of lung adenocarcinoma cells (A549). The compound was found to induce apoptosis through the modulation of key signaling pathways.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 16.4 |
| MCF7 (Breast Cancer) | 12.3 |
These results indicate that the compound could serve as a lead for developing new anticancer therapies.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated in several studies. The compound appears to reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.
Case Studies
- Study on Anticancer Activity : A study conducted by Abdelfatah et al. demonstrated that derivatives similar to this compound effectively inhibited the AKT signaling pathway in lung cancer models, leading to reduced tumor growth without significant side effects on body weight or vital organ size .
- Antimicrobial Efficacy Assessment : Another study reported the antimicrobial efficacy of benzofuran derivatives, including this compound, showing promising results against various pathogens .
Q & A
Q. What are the recommended synthetic pathways for 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, including:
- Acylation : Reaction of a benzofuran precursor (e.g., 5-ethyl-1-benzofuran-3-yl acetic acid) with an amine or acylating agent under controlled pH and temperature.
- Halogenation : Bromination at the 2-position of the benzofuran ring using reagents like N-bromosuccinimide (NBS) in anhydrous solvents (e.g., CCl₄) . Key factors affecting yield include:
- Temperature control (40–60°C optimal for bromination).
- Solvent polarity (polar aprotic solvents enhance reaction efficiency). Analytical validation via TLC , NMR (for structural confirmation), and mass spectrometry (for purity >95%) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identifies substituents on the benzofuran ring (e.g., ethyl at C5, bromine at C2) and acetamide protons (δ 2.1–2.3 ppm for CH₃, δ 6.8–7.5 ppm for aromatic protons) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₃BrNO₂ requires m/z 294.01) .
Q. What preliminary biological activities have been reported for benzofuran-acetamide derivatives?
Structural analogs exhibit:
- Enzyme inhibition : COX-2 and LOX inhibition (IC₅₀ ~10–50 μM) in anti-inflammatory studies .
- Anticancer potential : Moderate cytotoxicity against HeLa and MCF-7 cell lines (EC₅₀ ~20–100 μM) . Note: Activity varies with substituents; bromine enhances electrophilicity and target binding .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., primary vs. immortalized) or enzyme sources (recombinant vs. tissue-derived).
- Structural impurities : Trace by-products (e.g., dehalogenated analogs) may skew results. Mitigation strategies :
- Validate purity via HPLC (>99%) and replicate assays across independent labs.
- Perform structure-activity relationship (SAR) studies to isolate the bromo-ethyl-acetamide moiety’s contribution .
Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics?
- In vitro models : Use hepatic microsomes to assess metabolic stability (CYP450-mediated oxidation of the ethyl group is likely) .
- Solubility : The compound’s logP (~2.5) suggests moderate lipophilicity; use DMSO/PBS mixtures for in vivo dosing .
- Protein binding : Employ equilibrium dialysis to measure albumin binding (>90% common for acetamides) .
Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
Bromine at C2 facilitates:
- Suzuki-Miyaura coupling : Pd-catalyzed reactions with aryl boronic acids (yield >70% with Pd(PPh₃)₄, K₂CO₃, DMF at 80°C) .
- Nucleophilic substitution : Replacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) . Caution: Steric hindrance from the ethyl group may reduce reaction rates .
Methodological Recommendations
- Controlled oxidation : Use mCPBA for epoxidation of furan rings without degrading the acetamide group .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry.
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes like COX-2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
